![molecular formula C9H7N B583960 8-Azatricyclo[4.3.1.03,7]decane CAS No. 145533-57-9](/img/structure/B583960.png)
8-Azatricyclo[4.3.1.03,7]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Azatricyclo[4.3.1.03,7]decane is a complex organic compound characterized by its unique tricyclic structure. This compound is also known as isotwistane and is commonly found in the structures of various natural products. Its three-dimensional cage-like configuration makes it a subject of interest in synthetic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Azatricyclo[4.3.1.03,7]decane typically involves multiple steps, including pivotal Diels–Alder and Conia-ene reactions . The process begins with the formation of bicyclo[2.2.2]octane, followed by the Conia-ene reaction to shape a five-membered ring, thereby attaining the tricyclo[4.3.1.03,7]decane framework .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its complex structure and the intricate synthetic routes required. the methodologies developed in research laboratories can potentially be scaled up for industrial applications with further optimization.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Azatricyclo[4.3.1.03,7]decane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s unique structure, which allows for multiple reactive sites.
Common Reagents and Conditions: Common reagents used in these reactions include bromine, concentrated hydrochloric acid, and methanol. For instance, a solution of this compound can be refluxed in concentrated hydrochloric acid for 16 hours and then purified by column chromatography .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with bromine can yield 4-Bromo-2-azatricyclo[4.3.1.03,8]decane-2-carboxamide .
Applications De Recherche Scientifique
8-Azatricyclo[4.3.1.03,7]decane has a wide range of scientific research applications. It is used as a scaffold in the synthesis of various biologically active natural compounds, including lycopodium alkaloids, C20-diterpenoid alkaloids, and DMDO-derived heterotricyclic terpenes . Its unique structure also makes it valuable in studies related to molecular electrostatic potential and frontier molecular orbital analyses .
Mécanisme D'action
The mechanism of action of 8-Azatricyclo[4.3.1.03,7]decane is not well-documented. its structure suggests that it can interact with various molecular targets and pathways. The compound’s cage-like configuration allows it to fit into specific binding sites, potentially inhibiting or activating certain biological processes.
Comparaison Avec Des Composés Similaires
8-Azatricyclo[4.3.1.03,7]decane is similar to other tricyclic compounds such as 4-thia-6-azatricyclo[5.3.1.13,9]dodecan-5-imine and 1-azatricyclo[3.3.1.13,7]decane . its unique three-dimensional structure and specific reactivity make it distinct. The compound’s ability to undergo various chemical reactions and its applications in synthesizing biologically active molecules highlight its uniqueness.
Conclusion
This compound is a fascinating compound with a complex structure and diverse applications. Its synthesis involves intricate chemical reactions, and it serves as a valuable scaffold in the synthesis of various natural products. While its mechanism of action is not fully understood, its unique structure makes it a subject of interest in both synthetic chemistry and pharmacology.
Propriétés
Numéro CAS |
145533-57-9 |
|---|---|
Formule moléculaire |
C9H7N |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
8-azatricyclo[4.3.1.03,7]deca-1(9),2,4,6-tetraene |
InChI |
InChI=1S/C9H7N/c1-2-8-4-6-3-7(1)9(8)10-5-6/h1-3,5,10H,4H2 |
Clé InChI |
AWMDLCZOZZUJAA-UHFFFAOYSA-N |
SMILES |
C1C2=C3C(=CC1=CN3)C=C2 |
SMILES canonique |
C1C2=C3C(=CC1=CN3)C=C2 |
Synonymes |
3,7-Methano-1H-cyclopenta[b]pyridine(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


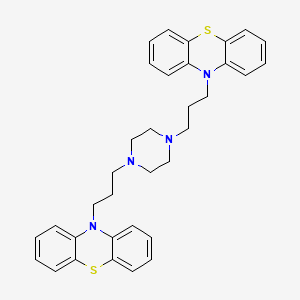
![6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B583879.png)
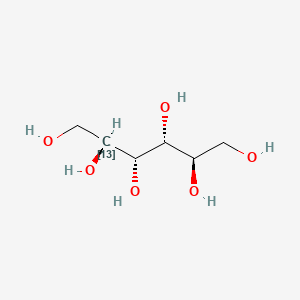

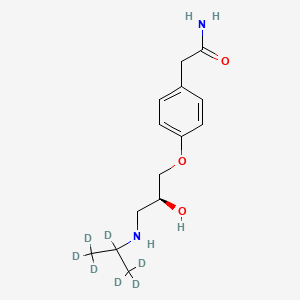
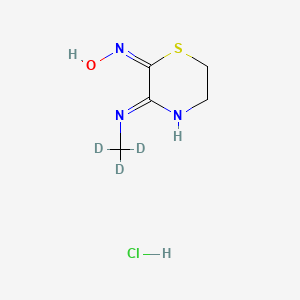
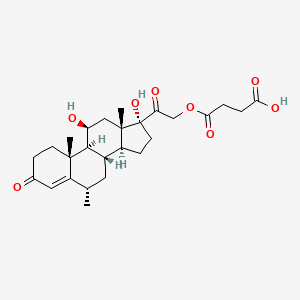
![4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile](/img/structure/B583890.png)
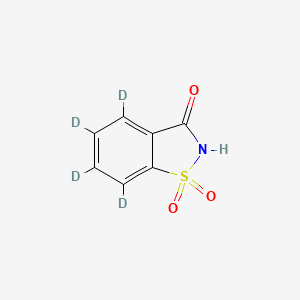
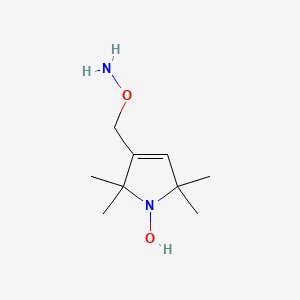
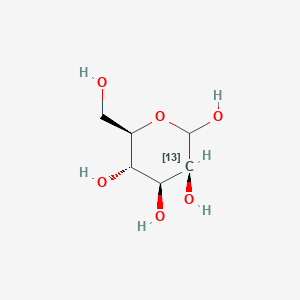
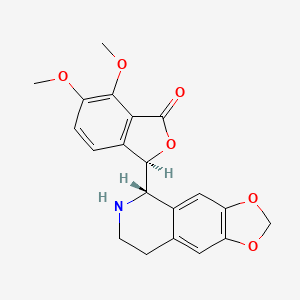
![(E)-5-[3-[[(1,1-Dimethylethoxy)carbonyl]amino]phenyl]-2-penten-4-ynoic Acid Methyl Ester](/img/structure/B583899.png)
